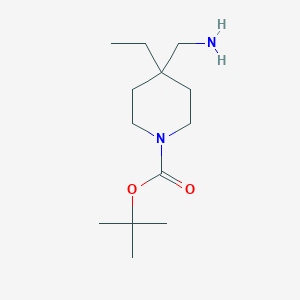

1-Boc-4-(aminomethyl)-4-ethylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-13(10-14)6-8-15(9-7-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCVVNLACZFQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(aminomethyl)-4-ethylpiperidine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Boc-4-(aminomethyl)-4-ethylpiperidine, a valuable substituted piperidine building block in medicinal chemistry and drug development. The synthesis commences with the readily available 1-Boc-4-piperidone and proceeds through a three-step sequence involving the formation of a key α-aminonitrile intermediate, diastereoselective alkylation, and subsequent reduction. This guide delves into the mechanistic underpinnings of each transformation, offering detailed, step-by-step experimental protocols and quantitative data to ensure reproducibility. The rationale behind the selection of protecting groups, reagents, and reaction conditions is thoroughly discussed to provide researchers and drug development professionals with a practical and scientifically rigorous resource for the preparation of this important synthetic intermediate.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal template for the design of ligands targeting a wide range of biological targets. Specifically, 4,4-disubstituted piperidines, such as the target molecule this compound, offer a three-dimensional architecture that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[3] The presence of a primary amine provides a versatile handle for further functionalization, while the ethyl group at the C4 position introduces a lipophilic element that can modulate the overall physicochemical profile of the molecule.

The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions during the synthetic sequence.[2][4] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step syntheses.[4][5] This guide will detail a reliable synthetic route to this compound, providing the necessary practical and theoretical knowledge for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 1-Boc-4-piperidone. The overall strategy is outlined below:

References

- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Key Building Block in Modern Drug Discovery

Introduction and Compound Identification

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized in medicinal chemistry.[1][2] As a mono-Boc-protected diamine, it offers a strategic advantage in multi-step organic synthesis, allowing for selective functionalization of the primary amine while the piperidine nitrogen remains protected. This piperidine derivative serves as a crucial precursor in the synthesis of a diverse range of biologically active compounds, including inhibitors of kinases and proteases, and agonists for G-protein coupled receptors.[1][3]

Its structure, featuring a rigid piperidine core, a flexible aminomethyl side chain, and the sterically demanding tert-butoxycarbonyl (Boc) protecting group, makes it an ideal scaffold for exploring structure-activity relationships (SAR) in drug development. The primary amine provides a nucleophilic handle for amide bond formation, reductive amination, and other key coupling reactions, while the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further modification.

Physicochemical and Spectroscopic Profile

The fundamental physicochemical properties of 1-Boc-4-(aminomethyl)piperidine are well-documented, providing essential data for reaction planning, purification, and formulation. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 144222-22-0 | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5] |

| Molecular Weight | 214.30 g/mol | [4] |

| Appearance | Liquid or Low Melting Solid | [1] |

| Boiling Point | 237-238 °C (lit.) | [5][6] |

| Density | 1.013 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n²⁰/D) | 1.473 (lit.) | [5][6] |

| Solubility | Soluble in chloroform and methanol. | [1][5] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Spectroscopic Data: Standard analytical data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available from commercial suppliers and chemical databases, confirming the structural integrity of the compound.[7][8]

Synthesis and Purification

The synthesis of 1-Boc-4-(aminomethyl)piperidine typically involves the protection of a piperidine precursor followed by the reduction of a nitrile or amide functionality. A common and illustrative synthetic pathway begins with 4-piperidinecarbonitrile.

General Synthetic Protocol

Step 1: Boc Protection of 4-Piperidinecarbonitrile This initial step selectively protects the secondary amine of the piperidine ring, preventing it from interfering in subsequent reactions. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for this transformation.

-

Dissolve 4-piperidinecarbonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to remove the base and unreacted reagents. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate.

Step 2: Reduction of the Nitrile to the Primary Amine The cyano group of the protected intermediate is then reduced to the desired aminomethyl group. Strong reducing agents like Lithium Aluminum Hydride (LAH) are effective for this transformation.

-

In a separate flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, and cool to 0 °C.

-

Slowly add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate in the same anhydrous solvent to the LAH suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to drive the reaction to completion (monitor by TLC).

-

Carefully quench the reaction at 0 °C by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 1-Boc-4-(aminomethyl)piperidine is typically purified using flash column chromatography on silica gel.

-

Prepare a silica gel column packed with a non-polar solvent system (e.g., hexanes or heptane).

-

Dissolve the crude product in a minimal amount of the chromatography solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, typically using a mixture of ethyl acetate in hexanes or methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent peak tailing.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield 1-Boc-4-(aminomethyl)piperidine as a liquid or low-melting solid.

Synthetic Workflow Diagram

Caption: General synthetic workflow for 1-Boc-4-(aminomethyl)piperidine.

Analytical Characterization Workflow

Ensuring the purity and structural identity of 1-Boc-4-(aminomethyl)piperidine is paramount before its use in further synthetic steps. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

-

Thin Layer Chromatography (TLC): Initial assessment of reaction completion and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic resonances for the Boc group (~1.4 ppm in ¹H NMR) and the piperidine ring protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Typically, Electrospray Ionization (ESI) is used, showing the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the carbamate.

-

Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography is used to determine the purity of the final compound, often employing a UV detector.

Caption: Standard analytical workflow for compound verification.

Applications in Drug Discovery

1-Boc-4-(aminomethyl)piperidine is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[2] Its utility stems from its role as a precursor to various protein agonists and antagonists.[1] Documented applications include its use in the synthesis of:

-

Kinesin Spindle Protein (KSP) Inhibitors: These compounds have potential as anticancer agents by disrupting mitosis in cancer cells.[3]

-

Orphan G-protein Coupled Receptor (GPR119) Agonists: Investigated for their potential in treating diabetes.[3]

-

Pim-1 Kinase Inhibitors: Pim-1 is a proto-oncogene implicated in various cancers, making its inhibitors a key area of research.[3]

-

Aspartic Acid Protease Inhibitors: A broad class of therapeutic targets.[3]

-

Platelet-Activating Factor Antagonists: Used in the development of orally active therapeutic agents.[1]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of 1-Boc-4-(aminomethyl)piperidine and ensuring laboratory safety.

-

Hazard Statements: The compound is irritating to the eyes, respiratory system, and skin.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5][6] This includes standard laboratory coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid contact with skin and eyes and do not breathe vapor.[5] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly sealed in a dry, dark place at room temperature.[1] It is classified as a combustible liquid.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move to fresh air.

References

- 1. 1-Boc-4-(aminomethyl)piperidine | 144222-22-0 [chemicalbook.com]

- 2. 1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0 | Chemsrc [chemsrc.com]

- 3. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Boc-4-(aminomethyl)piperidine (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. chembk.com [chembk.com]

- 6. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR [m.chemicalbook.com]

- 8. 144222-22-0|1-Boc-4-(Aminomethyl)piperidine|BLD Pharm [bldpharm.com]

1-Boc-4-(aminomethyl)-4-ethylpiperidine CAS number

An In-Depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, commonly known as 1-Boc-4-(aminomethyl)piperidine. While the initial topic of inquiry was the 4-ethyl variant, the scarcity of documented evidence for this specific derivative necessitates a focus on its parent compound, a widely utilized and critical building block in medicinal chemistry. This guide will delve into the physicochemical properties, core applications, and detailed experimental protocols for 1-Boc-4-(aminomethyl)piperidine, offering researchers, scientists, and drug development professionals a foundational resource for leveraging its unique structural attributes. The principles and applications discussed herein provide a strong predictive framework for the potential utility of its derivatives.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational pre-organization allows for the precise spatial arrangement of substituents, a critical factor in optimizing ligand-receptor interactions. 1-Boc-4-(aminomethyl)piperidine (CAS Number: 144222-22-0 ) is a bifunctional synthetic building block that masterfully combines this valuable scaffold with the strategic advantages of tert-butoxycarbonyl (Boc) protection.[2][3][4]

The Boc group provides a robust shield for the piperidine nitrogen under a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions.[5] This orthogonality allows for selective functionalization at the primary aminomethyl group, making it an indispensable tool for multi-step syntheses of complex molecules, including peptides, proteolysis-targeting chimeras (PROTACs), and G protein-coupled receptor (GPCR) ligands.[5][6]

Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 144222-22-0 | [2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.30 g/mol | [2] |

| Density | 1.013 g/mL at 25 °C (lit.) | [2][7] |

| Boiling Point | 237-238 °C (lit.) | [2][7] |

| Refractive Index | n20/D 1.473 (lit.) | [2][7] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CN)CC1 | [2][7] |

| InChI Key | KLKBCNDBOVRQIJ-UHFFFAOYSA-N | [2][7] |

Core Applications in Medicinal Chemistry

The utility of 1-Boc-4-(aminomethyl)piperidine stems from the rigid conformational constraint imposed by the piperidine ring. This property is strategically exploited in several areas of drug design.

Conformational Constraint and Peptidomimetics

In peptide chemistry, the flexibility of the peptide backbone often leads to poor bioavailability and metabolic instability. Introducing rigid scaffolds like 1-Boc-4-(aminomethyl)piperidine can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for a biological target.[6] The piperidine unit is particularly well-suited to mimic β-turns, a common secondary structure motif crucial for protein-protein interactions.[6]

A Privileged Scaffold for GPCR Ligands

The piperidine framework is a recurring motif in many ligands targeting G protein-coupled receptors (GPCRs).[6] This compound serves as a precursor for synthesizing novel agonists and antagonists for various receptors, including orphan G-protein coupled receptor GPR119, which has antidiabetic potential.[7]

Versatile Linker in Complex Architectures

As a mono-Boc-protected diamine, this molecule is a versatile building block for more complex molecular constructs like PROTACs and Antibody-Drug Conjugates (ADCs).[5] The rigid nature of the piperidine linker can improve metabolic stability compared to more flexible linkers, such as those based on polyethylene glycol (PEG).[5] The choice between a rigid and flexible linker is a critical design parameter that significantly impacts the physicochemical and pharmacokinetic properties of the final molecule.[5]

Caption: Logical relationships of 1-Boc-4-(aminomethyl)piperidine.

Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The following section details a validated, step-by-step methodology for incorporating 1-Boc-4-(aminomethyl)piperidine into a peptide sequence using standard Fmoc/tBu chemistry on a solid support. This protocol is designed to be self-validating through integrated monitoring steps.

Materials and Reagents

-

Rink Amide Resin

-

1-Boc-4-(aminomethyl)piperidine

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Kaiser Test Reagents

Step-by-Step Workflow

Step 1: Resin Swelling and N-Terminal Fmoc Deprotection

-

Place the Rink Amide resin in a suitable reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes.[6]

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin to remove the N-terminal Fmoc protecting group. Agitate for 20 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Step 2: Coupling of a Standard Fmoc-Amino Acid (if applicable)

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test. A negative result (beads remain colorless or blue) indicates complete coupling. If positive (beads turn yellow/orange), recoupling may be required.[6]

-

Once coupling is complete, drain the solution and wash the resin with DMF (3 times).

Step 3: Incorporation of 1-Boc-4-(aminomethyl)piperidine Causality: This step couples the primary amine of our title compound to the C-terminal carboxylic acid of the resin-bound peptide chain. The Boc group on the piperidine nitrogen remains intact.

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been removed as per Step 1.

-

In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.[6]

-

Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.[6]

-

Add the activated solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[6]

-

Monitor the reaction using a Kaiser test. A negative result confirms the successful consumption of the free amine on the resin.[6]

-

Drain the coupling solution and wash the resin extensively with DMF (3 times) and DCM (3 times).

Step 4: Final Cleavage and Deprotection

-

Dry the resin thoroughly under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note: The specific cocktail depends on the amino acid side chains.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purify the peptide using reverse-phase HPLC.

Caption: Experimental workflow for SPPS incorporation.

Conclusion

1-Boc-4-(aminomethyl)piperidine is a cornerstone building block for modern synthetic and medicinal chemistry. Its pre-organized, rigid structure offers a reliable method for introducing conformational constraints, a strategy proven to enhance the biological activity and metabolic stability of peptides and other small molecules. The straightforward, well-documented protocols for its incorporation, particularly in solid-phase synthesis, ensure its continued and widespread application in the pursuit of novel therapeutics. The insights and methodologies presented in this guide provide a robust framework for scientists aiming to harness the potential of this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 144222-22-0|1-Boc-4-(Aminomethyl)piperidine|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of 1-Boc-4-(aminomethyl)-4-ethylpiperidine: A Technical Guide

Introduction

1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS No. 1020412-83-8) is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, and both an aminomethyl and an ethyl group at the C4 position. The Boc group is a cornerstone in organic synthesis, particularly in peptide and medicinal chemistry, for its stability and ease of removal.[4] Accurate structural confirmation through spectroscopic methods is a critical step in ensuring the quality and purity of this intermediate for downstream applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and highlights the key functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Boc (t-butyl) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are deshielded by the adjacent oxygen and carbonyl group, resulting in a characteristic singlet.[4] |

| Piperidine ring CH₂ (axial & equatorial) | 1.2 - 1.8 | Multiplet (m) | 8H | The protons on the piperidine ring will appear as complex multiplets due to geminal and vicinal coupling. The presence of the Boc group can lead to broad signals due to restricted rotation around the N-C(O) bond.[6] |

| Ethyl CH₂ | ~1.3 - 1.5 | Quartet (q) | 2H | These protons are adjacent to a methyl group and will appear as a quartet. |

| Ethyl CH₃ | ~0.8 - 1.0 | Triplet (t) | 3H | These protons are adjacent to a methylene group and will appear as a triplet. |

| Aminomethyl CH₂ | ~2.5 - 2.8 | Singlet (s) or Doublet (d) | 2H | The chemical shift is influenced by the adjacent nitrogen. The multiplicity may be a singlet if coupling to the NH₂ protons is not observed, or a doublet if it is. |

| Amine NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift and appearance of the amine protons can vary significantly due to hydrogen bonding and exchange with solvent. |

Experimental Causality: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the piperidine ring protons.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| Boc C=O | ~155 | The carbonyl carbon of the carbamate is significantly deshielded.[4] |

| Boc C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift.[4] |

| Boc C(CH₃)₃ | ~28 | The methyl carbons of the tert-butyl group are in a typical aliphatic region.[4] |

| Piperidine C4 | ~35-40 | This is a quaternary carbon with two alkyl and two aminomethyl/ethyl substituents. |

| Piperidine C2, C6 | ~40-45 | These carbons are adjacent to the nitrogen atom of the carbamate. |

| Piperidine C3, C5 | ~30-35 | These carbons are in a typical aliphatic region of the piperidine ring. |

| Ethyl CH₂ | ~25-30 | Aliphatic methylene carbon. |

| Ethyl CH₃ | ~8-12 | Aliphatic methyl carbon. |

| Aminomethyl CH₂ | ~45-50 | This carbon is attached to a nitrogen atom, resulting in a downfield shift. |

Self-Validating Protocol: To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed. This will differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern

For Boc-protected amines, the fragmentation is often predictable. The molecular ion peak ([M]⁺) may be weak or absent in Electron Ionization (EI) mass spectra.[7] Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the protonated molecule, [M+H]⁺.[8]

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Rationale |

| 215.35 | [M+H]⁺ | Protonated molecular ion (based on C₁₁H₂₂N₂O₂). |

| 159 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected compounds.[9][10] |

| 115 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |

| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable fragment and often observed as the base peak in the mass spectra of Boc-protected compounds.[7] |

Experimental Workflow for MS Analysis:

Caption: A typical workflow for ESI-MS analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |

| 3400-3250 | Primary Amine (N-H) | Stretch | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[11] These bands may be broad due to hydrogen bonding. |

| 2975-2850 | Alkyl (C-H) | Stretch | These absorptions are due to the C-H stretching vibrations of the piperidine ring, ethyl group, and Boc group. |

| ~1690 | Carbamate (C=O) | Stretch | The carbonyl group of the Boc protecting group gives a strong and characteristic absorption band in this region.[12][13] |

| 1650-1580 | Primary Amine (N-H) | Bend | The N-H bending vibration of the primary amine is expected in this range.[11] |

| 1250-1020 | Aliphatic Amine (C-N) | Stretch | The C-N stretching vibrations of the piperidine ring and the aminomethyl group will appear in this region.[11] |

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link absorption frequencies to specific functional groups. The presence of the carbamate group is a key diagnostic feature, and its C=O stretch is typically observed at a lower wavenumber compared to ketones due to resonance with the nitrogen lone pair.[14][15]

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided tables of expected spectral features and the rationale behind them serve as a valuable reference for scientists engaged in the synthesis and characterization of novel piperidine-based compounds.

References

- 1. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of 4,4-disubstituted piperidines in medicinal chemistry

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperidine ring is one of the most ubiquitous and versatile scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Among its many permutations, the 4,4-disubstituted piperidine architecture has emerged as a particularly powerful tool for drug designers. The geminal substitution at the C4 position creates a quaternary center that offers unique stereoelectronic properties, enabling precise control over the spatial orientation of pharmacophoric groups, modulation of crucial physicochemical properties, and enhancement of metabolic stability. This technical guide provides a comprehensive overview for researchers and drug development professionals on the strategic application of this privileged scaffold. We will explore key synthetic methodologies, delve into its successful implementation across diverse therapeutic areas including oncology, neuroscience, and infectious diseases, and provide insights into the causality behind its effectiveness in drug design.

The Strategic Value of C4-Geminal Disubstitution

While simple piperidines are valuable, the introduction of two substituents at the C4 position provides a distinct set of advantages that medicinal chemists can strategically exploit.

-

Precise Vectorial Control: The tetrahedral geometry of the C4 quaternary carbon acts as a rigid anchor, projecting the two substituents into distinct and predictable vectors in three-dimensional space. This allows for the meticulous optimization of interactions with complex biological targets by minimizing conformational ambiguity.

-

Modulation of Physicochemical Properties: The nature of the geminal substituents is a powerful handle for fine-tuning the drug-like properties of a molecule. Lipophilicity, solubility, and polar surface area can be carefully balanced to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3] For example, introducing a polar substituent alongside a lipophilic one can maintain target affinity while improving aqueous solubility.

-

Enhanced Metabolic Stability: The C4 position of a piperidine ring can be susceptible to oxidative metabolism. The creation of a quaternary center at this position effectively acts as a "metabolic shield," blocking this pathway and often leading to an improved pharmacokinetic profile and longer half-life.

Key Synthetic Pathways to 4,4-Disubstituted Piperidines

The accessibility of a chemical scaffold is paramount to its utility. Fortunately, a number of robust synthetic routes have been developed for this motif.

Overview of Synthetic Strategies

| Synthetic Strategy | Typical Starting Materials | Key Transformation | Advantages | Common Challenges |

| Sequential Alkylation | N-protected 4-piperidones | Deprotonation followed by reaction with two electrophiles | Straightforward, wide variety of electrophiles can be used | Requires strong bases (e.g., LDA), potential for side reactions |

| Intramolecular Cyclization | Acyclic di-electrophiles or amine precursors | Dieckmann condensation, Michael addition, Reductive amination | High control over substitution patterns | Often requires multi-step synthesis of the acyclic precursor |

| Multi-Component Reactions (MCRs) | Aldehyde, amine, isocyanide, etc. | Ugi or related MCRs | High efficiency, rapid library generation[4] | Scaffold complexity can be limited by available starting materials |

| Modern C-H Functionalization | Substituted piperidines | Biocatalytic C-H oxidation & cross-coupling | Highly efficient, reduces step count[5] | Requires specialized catalysts and conditions |

Foundational Protocol: Synthesis via Sequential Alkylation of N-Boc-4-Piperidone

This protocol describes a classic, reliable method for creating a 4-aryl, 4-cyano piperidine, a versatile intermediate for further elaboration.

Rationale for Design: The use of a Boc-protecting group on the piperidine nitrogen prevents its reactivity as a nucleophile or base under the strongly basic conditions required for C-H acidity at the C4 position. The cyano group is an excellent synthetic handle; it is a compact polar group that can be readily hydrolyzed to a carboxylic acid or reduced to an amine.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

-

Base Generation: Add diisopropylamine (2.2 eq) followed by the slow, dropwise addition of n-butyllithium (2.1 eq). Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

First Electrophile Addition: Add the first electrophile (e.g., a substituted benzyl bromide, 1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Second Deprotonation & Cyanation: Cool the reaction mixture back to -78 °C and add a second portion of freshly prepared LDA (2.2 eq). Stir for 2 hours. Add a cyanating agent, such as N-cyanobenzensulfonimide (1.2 eq), and let the reaction warm to room temperature.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 4-aryl-4-cyano-N-Boc-piperidine.

Caption: Sequential alkylation workflow for 4,4-disubstituted piperidines.

Therapeutic Applications and Case Studies

The strategic advantages of the 4,4-disubstituted piperidine motif have been successfully translated into potent and selective modulators of a wide range of biological targets.

Central Nervous System (CNS) Disorders

The piperidine core is a classic CNS pharmacophore, and 4,4-disubstitution allows for the fine-tuning required for potent and selective agents targeting complex neuroreceptors.

-

Analgesia (Opioid Receptors): Many potent analgesics are based on this scaffold. The gem-disubstitution allows for the precise orientation of aryl groups and other functionalities to maximize affinity for opioid receptors, with some compounds showing potency comparable to morphine.[6][7] This class includes congeners of highly potent narcotic agonists like fentanyl.[8]

-

Neurokinin-1 (NK1) Antagonists: High-affinity NK1 antagonists, with potential applications in antiemesis and depression, have been developed using a 4,4-disubstituted piperidine core. For these molecules, a 3,5-bis(trifluoromethyl)benzyl ether side chain was found to be optimal for high affinity.[9]

-

Dopamine Transporter (DAT) Ligands: Novel ligands with high potency and selectivity for the dopamine transporter, relevant for conditions like ADHD and depression, have been designed using conformationally constrained 2,5- and 4,4-disubstituted piperidine scaffolds.[10]

Oncology

The fight against cancer has benefited significantly from molecules incorporating this key structural feature.

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a major breakthrough for treating cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[11]

-

Case Study: Niraparib (Zejula®): Niraparib is a potent PARP inhibitor used in the treatment of ovarian cancer. Its structure features a 4-substituted piperidine that orients a key phenyl group into a hydrophobic pocket of the PARP active site, while the piperidine nitrogen is part of a linker connecting to the nicotinamide-mimicking pharmacophore. The substitution pattern is crucial for its high potency and favorable drug-like properties.

-

-

Tubulin Inhibition: The mitotic machinery of cancer cells is a validated target. A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were discovered to act as tubulin inhibitors, arresting cancer cells in mitosis.[12]

Caption: Role of the piperidine scaffold in orienting a PARP inhibitor in the active site.

Infectious Diseases

The scaffold has also proven effective in the development of agents against viral pathogens.

-

HIV-1 Entry Inhibition: The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry into host cells. Potent and bioavailable CCR5 ligands based on a 4,4-disubstituted piperidine scaffold have been discovered, which function as effective HIV-1 inhibitors.[13]

-

Coronavirus Inhibition: A versatile class of 1,4,4-trisubstituted piperidines, readily synthesized via the Ugi multi-component reaction, were identified as inhibitors of coronavirus replication, including SARS-CoV-2.[4] These compounds were found to act as non-covalent inhibitors of the viral main protease (Mpro), an essential enzyme for viral replication.[4]

| Compound Class | Virus Target | Mechanism of Action | Representative Activity |

| 4,4-disubstituted piperidines | HIV-1 | CCR5 Co-receptor Antagonism | pIC50 = 7.84[13] |

| 1,4,4-trisubstituted piperidines | Coronaviruses (HCoV-229E, SARS-CoV-2) | Main Protease (Mpro) Inhibition | Micromolar activity[4] |

Future Directions and Emerging Opportunities

The utility of the 4,4-disubstituted piperidine scaffold is far from exhausted. Its unique properties are being explored in next-generation therapeutic modalities:

-

Targeted Protein Degradation: In Proteolysis-Targeting Chimeras (PROTACs), the conformationally restricted nature of the piperidine ring makes it an ideal component for the rigid linkers required to optimally position a target-binding warhead and an E3 ligase binder.

-

Covalent Inhibitors: The precise vectorial control offered by the scaffold is being used to orient reactive functionalities (warheads) for targeted covalent inhibition, a strategy that can provide enhanced potency and duration of action.

Conclusion

The 4,4-disubstituted piperidine is a privileged scaffold that has proven its value across a multitude of therapeutic areas. Its power lies not just in its prevalence, but in the rational, predictable control it offers medicinal chemists over molecular geometry, physicochemical properties, and metabolic fate. From potent analgesics to life-saving cancer therapies and novel antivirals, this motif provides a robust and versatile foundation for the design of next-generation therapeutics. As synthetic methods become more advanced and our understanding of complex biological targets deepens, the strategic application of 4,4-disubstituted piperidines will undoubtedly continue to be a cornerstone of successful drug discovery programs.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 4,4-Disubstituted Piperidine Derivatives

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs. Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics. Within this broad class, 4,4-disubstituted piperidine derivatives have emerged as a particularly fruitful area of research, yielding compounds with a wide spectrum of biological activities. This guide provides an in-depth technical exploration of these activities, offering field-proven insights into their evaluation and underlying mechanisms. It is designed for researchers, scientists, and drug development professionals dedicated to advancing the next generation of piperidine-based therapeutics.

The Landscape of Biological Activity: From Central Nervous System to Oncology

The unique structural feature of 4,4-disubstitution on the piperidine ring locks in specific conformations that can enhance binding affinity and selectivity for various biological targets. This has led to the discovery of potent agents across several therapeutic areas.

Modulators of the Central Nervous System

A significant portion of research into 4,4-disubstituted piperidines has focused on their interactions with CNS targets, leading to the development of potent analgesics and neurokinin-1 (NK1) receptor antagonists.

Derivatives of 4,4-disubstituted piperidines have been synthesized and identified as potent narcotic agonists, adding to the family of compounds related to fentanyl. These compounds often exhibit high affinity for opioid receptors, particularly the mu (µ)-opioid receptor, which is a key target in pain management. Several analogues have demonstrated analgesic potency comparable to or greater than morphine in preclinical models such as the mouse writhing and tail-flick tests.

The structure-activity relationship (SAR) in this class is well-defined. For maximal analgesic activity, an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen and a small, polar group capable of hydrogen bonding as a proton acceptor at the C-4 position of the piperidine ring are desirable.

Another prominent activity of 4,4-disubstituted piperidines is their ability to act as high-affinity antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in pain transmission, inflammation, and emesis. For high NK1 affinity, SAR studies have revealed that a 3,5-disubstituted and highly lipophilic benzyl ether side chain is crucial, with the 3,5-bis(trifluoromethyl)benzyl ether being an optimal substituent. These antagonists show promise in treating chronic pain, migraines, and chemotherapy-induced nausea and vomiting. Some derivatives have also been explored as dual-acting NK1 receptor antagonists and serotonin reuptake inhibitors for the treatment of depression.

Anticancer Activity: Targeting Cell Proliferation and Survival

The piperidine scaffold is integral to numerous anticancer drugs, and 4,4-disubstituted derivatives have shown significant promise in this area. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

For instance, the piperidine derivative DTPEP has been shown to inhibit the proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle in the G0/G1 phase. Other derivatives have demonstrated potent antitumor efficacy through the inhibition of signaling pathways like PI3K/Akt. The evaluation of these compounds typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.

Foundational Experimental Workflows: A Practical Guide

The discovery and development of novel 4,4-disubstituted piperidine derivatives rely on a robust and well-validated set of experimental procedures. This section provides a detailed overview of key assays.

General Experimental Workflow

The evaluation of novel piperidine derivatives follows a logical progression from initial screening to in-depth mechanistic studies and in vivo validation.

Caption: General experimental workflow for evaluating 4,4-disubstituted piperidine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a fundamental colorimetric method for assessing cell viability and is a primary screening tool for identifying potential anticancer agents. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4,4-disubstituted piperidine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the compound concentration.

In Vivo Analgesic Activity: The Tail-Flick Test

The tail-flick test is a widely used method to evaluate the efficacy of centrally acting analgesics. It measures the latency of an animal to withdraw its tail from a thermal stimulus.

Principle: The application of a noxious heat stimulus to the animal's tail elicits a reflexive withdrawal. Analgesic compounds increase the latency of this response.

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate the animals (typically rats or mice) to the testing environment.

-

Baseline Measurement: Determine the baseline tail-flick latency by placing the animal's tail on the radiant heat source and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound (4,4-disubstituted piperidine derivative) or a control (vehicle or standard drug like morphine) via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-Treatment Measurement: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 15, 30, 45, and 60 minutes).

-

Data Analysis: The increase in tail-flick latency compared to the baseline and the vehicle control group is indicative of analgesic activity.

Target Engagement: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. They are crucial for characterizing the interaction of 4,4-disubstituted piperidine derivatives with targets like opioid and NK1 receptors.

Principle: A competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.

Step-by-Step Protocol for Opioid Receptor Binding:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the opioid receptor of interest.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptors), and varying concentrations of the unlabeled 4,4-disubstituted piperidine derivative.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the biological activities of different derivatives and for understanding structure-activity relationships.

In Vitro Cytotoxicity Data

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 ± 0.4 | Fictional Data |

| Compound B | PC-3 (Prostate) | 2.8 ± 0.2 | Fictional Data |

| Compound C | HCT116 (Colon) | 8.1 ± 0.9 | Fictional Data |

In Vivo Analgesic Activity Data

| Derivative | Dose (mg/kg) | Maximum Possible Effect (%) at 30 min | Reference |

| Compound X | 10 | 65 | Fictional Data |

| Compound Y | 10 | 42 | Fictional Data |

| Morphine | 5 | 85 | Fictional Data |

Receptor Binding Affinity Data

| Derivative | Receptor | Ki (nM) | Reference |

| Compound P | µ-Opioid | 1.5 | Fictional Data |

| Compound Q | NK1 | 0.8 | Fictional Data |

| Compound R | µ-Opioid | 12.3 | Fictional Data |

Mechanistic Insights: Elucidating Signaling Pathways

Understanding the molecular mechanisms by which 4,4-disubstituted piperidine derivatives exert their effects is critical for their optimization and clinical development.

Anticancer Mechanism of Action

Many anticancer piperidine derivatives function by modulating key signaling pathways that control cell growth, proliferation, and survival. A common target is the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt pathway by a 4,4-disubstituted piperidine derivative, leading to apoptosis.

Conclusion and Future Directions

The 4,4-disubstituted piperidine scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, ranging from potent analgesia to robust anticancer effects, underscore the importance of continued exploration in this area. Future research should focus on leveraging the established structure-activity relationships to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of advanced techniques such as chemoproteomics and structural biology will be invaluable in identifying novel biological targets and elucidating the intricate molecular mechanisms that underpin the therapeutic effects of these promising compounds.

The 4-Ethyl Group in Piperidine Ligands: A Deep Dive into Receptor Binding and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Significance of C4-Substitution

The piperidine ring is a ubiquitous and invaluable scaffold in modern medicinal chemistry. Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance in the development of therapeutic agents targeting a wide array of biological systems.[1][2] The conformational flexibility of the piperidine ring, typically adopting a stable chair conformation, allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[3] Among the various positions for substitution, the C4 position has proven to be a key determinant of a ligand's affinity and selectivity for its cognate receptor. This guide provides a detailed exploration of the role of a specific C4 substituent, the ethyl group, in modulating the receptor binding characteristics of piperidine-based ligands.

The Subtle but Significant Role of the 4-Ethyl Group: A Structure-Activity Relationship (SAR) Perspective

The introduction of an ethyl group at the C4 position of a piperidine ligand can profoundly influence its pharmacological profile. While seemingly a minor modification, the addition of this two-carbon alkyl chain can impact several key parameters that govern ligand-receptor interactions, including binding affinity, selectivity, and functional activity.

Steric and Conformational Effects

The size and orientation of the 4-ethyl group play a crucial role in how a ligand fits into the binding pocket of a receptor. The ethyl group, being larger than a methyl group but smaller than bulkier substituents, can provide an optimal level of steric bulk to enhance binding affinity. This is often achieved by promoting favorable van der Waals interactions with hydrophobic residues within the receptor's binding site.

Furthermore, the conformational preference of the 4-ethyl group (axial vs. equatorial) can significantly impact the overall topography of the ligand. While the piperidine ring itself generally favors a chair conformation, the energetic preference for an equatorial orientation of the ethyl group helps to minimize steric hindrance and present the other pharmacophoric elements of the ligand in a more favorable orientation for receptor engagement.

Impact on Lipophilicity and Pharmacokinetics

The ethyl group contributes to the overall lipophilicity of the ligand. This property is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A moderate increase in lipophilicity imparted by the 4-ethyl group can enhance membrane permeability and facilitate access to the target receptor, particularly within the central nervous system. However, excessive lipophilicity can lead to undesirable off-target effects and poor pharmacokinetic properties. Therefore, the 4-ethyl group often represents a balanced choice for optimizing both receptor binding and drug-like properties.

Case Studies: The 4-Ethyl Group in Action

While a universal rule for the effect of a 4-ethyl group across all receptor types does not exist, several studies on specific ligand classes provide valuable insights:

-

Opioid Receptors: In the development of ligands for opioid receptors, modifications at the 4-position of the piperidine core are critical for modulating affinity and efficacy. Studies on 4-substituted piperidines have shown that the nature of the alkyl substituent can influence whether a compound acts as an agonist or an antagonist. While extensive data on a wide range of 4-alkyl substituents exists, the ethyl group is often part of a larger substituent at the 4-position in many potent opioid analgesics. For instance, in some series of potent narcotic agonists, the 4-position is often substituted with more complex moieties where an ethyl group might be a component.[4][5]

-

Sigma Receptors: For sigma receptor ligands, the substitution pattern on the piperidine ring is a key determinant of affinity and selectivity. In a series of novel σ1 receptor ligands with a 4‐(2‐aminoethyl)piperidine scaffold, it was found that an N-ethyl substituent on the piperidine nitrogen resulted in considerably lower σ1 affinity compared to an N-methyl group.[6][7] This highlights that while the 4-position is crucial, its interplay with other substituents on the piperidine ring dictates the ultimate binding outcome.

-

Dopamine Transporter (DAT): In the design of ligands targeting the dopamine transporter, the 4-position of the piperidine ring has been extensively explored. For example, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, the focus was on modifications of the side chain and the N-benzyl group to enhance DAT affinity and selectivity.[8] While this study did not specifically isolate the effect of a 4-ethyl group, it underscores the importance of the overall substitution pattern at the 4-position in achieving high-affinity binding.

Methodologies for Elucidating the Role of the 4-Ethyl Group

A combination of experimental and computational techniques is essential for a comprehensive understanding of how the 4-ethyl group influences receptor binding.

Experimental Approaches

Synthesis of Analog Libraries: A systematic investigation of the 4-ethyl group's role necessitates the synthesis of a series of analogs where the 4-substituent is varied (e.g., hydrogen, methyl, ethyl, propyl, isopropyl). This allows for a direct comparison of their pharmacological properties.

Receptor Binding Assays: Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[9] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Functional Assays: Beyond binding affinity, it is crucial to determine the functional activity of the ligand (e.g., agonist, antagonist, inverse agonist). This is typically achieved through cell-based assays that measure the downstream signaling events upon receptor activation.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a 4-ethylpiperidine ligand to a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known affinity for the target receptor

-

Unlabeled 4-ethylpiperidine test compound

-

Assay buffer (e.g., Tris-HCl with appropriate additives)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled 4-ethylpiperidine test compound in assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the varying concentrations of the unlabeled test compound.

-

Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Computational Modeling

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a receptor.[10] Docking studies can provide insights into the specific interactions between the 4-ethyl group and the amino acid residues of the receptor, helping to rationalize the observed binding affinities.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can reveal how the 4-ethyl group influences the conformational flexibility of the ligand and the stability of its interactions with the receptor.[6][7]

Computational Workflow: Molecular Docking and Analysis

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-Boc-4-(aminomethyl)-4-ethylpiperidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Imperative of In Silico Modeling in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmaceuticals and natural products.[1] Its conformational flexibility and capacity for diverse intermolecular interactions make it a highly sought-after motif in the design of novel therapeutics.[2] Within this class of compounds, 1-Boc-4-(aminomethyl)-4-ethylpiperidine represents a key building block, offering versatile handles for chemical modification and the potential for developing potent and selective drug candidates. This guide provides an in-depth technical exploration of the in silico modeling of this specific molecule, offering a strategic framework for researchers, scientists, and drug development professionals to leverage computational approaches in their discovery pipelines.

The evolution of computational chemistry has revolutionized drug discovery, enabling a shift from serendipitous findings to rational, structure-guided design.[3][4] In silico modeling techniques, such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are now indispensable tools for accelerating the identification and optimization of lead compounds.[3][5] These methods provide atomic-level insights into ligand-receptor interactions, predict pharmacokinetic profiles, and de-risk candidates early in the development process, thereby saving significant time and resources.[6][7] This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for applying these powerful computational tools to the study of this compound and its derivatives.

Part 1: Molecular Foundation - Understanding this compound

Before delving into complex computational models, a thorough understanding of the subject molecule is paramount. This compound is a derivative of 4-aminomethylpiperidine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an ethyl group at the 4-position. The Boc group is crucial for synthetic strategies, allowing for selective reactions at the primary amine. The ethyl group introduces a specific steric and lipophilic profile that can influence binding affinity and selectivity towards biological targets.

Table 1: Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine (analogue)

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | [8] |

| Molecular Weight | 214.30 g/mol | |

| Boiling Point | 237-238 °C | |

| Density | 1.013 g/mL at 25 °C | |

| Refractive Index | n20/D 1.473 |

Note: Data for the non-ethylated analogue is presented as a baseline. The addition of the ethyl group will slightly alter these values.

The true power of in silico modeling lies in its ability to predict how these fundamental properties translate into biological activity. The following sections will detail the methodologies to explore this translation.

Part 2: Predicting Biological Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing crucial insights into binding affinity and the nature of the interactions.[1][2] This is often the first step in structure-based drug design, allowing for the rapid screening of virtual compound libraries.[9]

The "Why": Rationale for Docking

The primary goal of docking this compound (or its deprotected, active form) is to identify potential biological targets and to understand the structural basis of its binding. By predicting the binding pose and estimating the binding free energy, we can:

-

Hypothesize a mechanism of action.

-

Prioritize derivatives for synthesis and in vitro testing.

-

Guide lead optimization by identifying key interactions that can be enhanced.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a typical workflow for docking a flexible ligand to a rigid receptor using the widely adopted AutoDock Vina software.[10]

Step 1: Preparation of the Receptor and Ligand

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands not relevant to the study.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This can be performed using tools like AutoDockTools (ADT).[11]

-

Save the prepared receptor in the PDBQT file format.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound or its derivatives. This can be done using chemical drawing software like ChemDraw and converting to a 3D format.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Assign partial charges.

-

Save the prepared ligand in the PDBQT format.

-

Step 2: Grid Box Definition

-

Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.[9]

Step 3: Running the Docking Simulation

-

Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration file. Vina will perform a series of computational "runs" to find the most favorable binding poses.[11]

Step 4: Analysis of Results

-

The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the top-ranked poses in complex with the receptor using molecular visualization software (e.g., PyMOL, VMD) to analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Data Presentation: Interpreting Docking Scores

The binding affinity scores from docking are a key quantitative output. These should be tabulated for comparison across different ligands or target proteins.

Table 2: Hypothetical Docking Results for a Piperidine Derivative

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Kinase X | 1XYZ | -8.5 | Asp145, Lys72, Phe80 |

| Derivative B | Protease Y | 2ABC | -7.2 | Gly101, Ser195 |

Workflow Visualization

Caption: A generalized workflow for molecular docking.

Part 3: Simulating Dynamic Behavior - Molecular Dynamics

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-receptor complex over time.[12][13][14] MD simulations are crucial for validating docking poses and gaining a deeper understanding of the binding thermodynamics.[15]

The "Why": Rationale for MD Simulations

MD simulations are computationally intensive but provide invaluable insights that static models cannot:

-

Assess the stability of the docked pose: Does the ligand remain in the binding pocket or does it dissociate?

-

Reveal conformational changes in both the ligand and the protein upon binding.

-

Calculate binding free energies with greater accuracy than docking scores.

-

Identify key water molecules that may mediate interactions.

Experimental Protocol: GROMACS for MD Simulation

This protocol provides a high-level overview of an MD simulation workflow using the popular GROMACS software package.

Step 1: System Preparation

-

Prepare the Complex: Start with the top-ranked docked pose of the ligand-receptor complex.

-

Choose a Force Field: Select an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the small molecule ligand (e.g., GAFF, CGenFF).[16][17][18] Force field selection is a critical step that dictates the accuracy of the simulation.[19]

-

Solvation: Place the complex in a periodic box of water molecules to simulate a physiological environment.

-

Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

Step 2: Energy Minimization

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

Step 3: Equilibration

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

Step 4: Production MD

-

Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

Step 5: Trajectory Analysis

-

Analyze the trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of binding affinity.

-

Data Presentation: Key Metrics from MD Simulations

Quantitative data from MD simulations should be presented clearly to demonstrate the stability and dynamics of the system.

Table 3: Example MD Simulation Analysis for Ligand-Protein Complex

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (ns) | 0.25 nm | 0.05 nm | Stable protein backbone |

| Ligand RMSD (ns) | 0.15 nm | 0.03 nm | Ligand remains stably bound |

| Number of H-bonds | 3.2 | 0.8 | Consistent hydrogen bonding |

| MM/PBSA Binding Energy | -45.2 kcal/mol | 5.1 kcal/mol | Favorable binding |

Workflow Visualization

Caption: A streamlined workflow for molecular dynamics simulation.

Part 4: Predicting Pharmacokinetics and Safety - ADMET Modeling

A potent drug candidate is of little value if it cannot reach its target in the body or if it has unacceptable toxicity. ADMET prediction is a crucial in silico step to evaluate the "drug-likeness" of a compound early in the discovery process.[6][20][]

The "Why": Rationale for ADMET Prediction

Early ADMET profiling helps to:

-

Identify potential liabilities such as poor absorption, rapid metabolism, or toxicity.[6]

-

Guide chemical modifications to improve the pharmacokinetic profile.

-

Reduce the likelihood of late-stage failures in clinical trials.[20]

Methodology: Leveraging Predictive Models

A wide range of computational models, many of which are available as web servers or commercial software, can predict ADMET properties. These models are typically built using machine learning algorithms trained on large datasets of experimental data.

Key ADMET Properties to Predict: